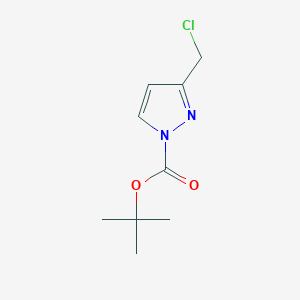

tert-butyl 3-(chloromethyl)-1H-pyrazole-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

tert-Butyl 3-(chloromethyl)-1H-pyrazole-1-carboxylate: is an organic compound that features a pyrazole ring substituted with a chloromethyl group and a tert-butyl ester. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with commercially available pyrazole derivatives.

Chloromethylation: The pyrazole ring is chloromethylated using chloromethyl methyl ether or chloromethyl chloroformate in the presence of a base such as sodium hydride or potassium carbonate.

Esterification: The resulting chloromethyl pyrazole is then esterified with tert-butyl chloroformate in the presence of a base like triethylamine to yield tert-butyl 3-(chloromethyl)-1H-pyrazole-1-carboxylate.

Industrial Production Methods: Industrial production methods for this compound would involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions:

Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols to form corresponding substituted products.

Oxidation and Reduction: The pyrazole ring can be subjected to oxidation and reduction reactions, although these are less common for this specific compound.

Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or primary amines in solvents such as dimethylformamide or tetrahydrofuran.

Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products:

- Substituted pyrazoles with various functional groups depending on the nucleophile used.

- Carboxylic acids from the hydrolysis of the ester group.

Wissenschaftliche Forschungsanwendungen

Chemistry:

- Used as an intermediate in the synthesis of more complex organic molecules.

- Employed in the development of new synthetic methodologies.

Biology and Medicine:

- Potential use in the design of bioactive molecules and pharmaceuticals.

- Investigated for its role in enzyme inhibition and receptor binding studies.

Industry:

- Utilized in the production of agrochemicals and specialty chemicals.

- Explored for applications in material science and polymer chemistry.

Wirkmechanismus

The mechanism of action of tert-butyl 3-(chloromethyl)-1H-pyrazole-1-carboxylate involves its reactivity towards nucleophiles due to the presence of the chloromethyl group. This reactivity allows it to form covalent bonds with various biological targets, potentially inhibiting enzymes or modifying receptor sites. The tert-butyl ester group provides stability and lipophilicity, enhancing its bioavailability and cellular uptake.

Vergleich Mit ähnlichen Verbindungen

tert-Butyl 3-(bromomethyl)-1H-pyrazole-1-carboxylate: Similar structure but with a bromomethyl group instead of chloromethyl.

tert-Butyl 3-(hydroxymethyl)-1H-pyrazole-1-carboxylate: Contains a hydroxymethyl group, making it less reactive towards nucleophiles.

tert-Butyl 3-(methyl)-1H-pyrazole-1-carboxylate: Lacks the halogen functionality, resulting in different reactivity and applications.

Uniqueness:

- The presence of the chloromethyl group in tert-butyl 3-(chloromethyl)-1H-pyrazole-1-carboxylate makes it highly reactive towards nucleophiles, allowing for diverse chemical modifications.

- The tert-butyl ester group provides stability and enhances lipophilicity, making it suitable for various applications in medicinal chemistry and material science.

Biologische Aktivität

Tert-butyl 3-(chloromethyl)-1H-pyrazole-1-carboxylate is a synthetic compound that belongs to the pyrazole class of heterocycles. Pyrazoles have gained attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article focuses on the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant case studies.

The biological activity of pyrazole derivatives, including this compound, is attributed to their ability to interact with various biological targets:

- Receptor Interaction : Pyrazoles can bind to multiple receptors, influencing various biochemical pathways. This interaction can lead to modulation of enzyme activities and cellular signaling processes.

- Biochemical Pathways : The compound has been shown to affect pathways related to inflammation, oxidative stress, and cell proliferation. Specific pathways include:

- Antioxidant Activity : Pyrazoles can scavenge free radicals, reducing oxidative damage.

- Antimicrobial Effects : They exhibit activity against a range of pathogens by disrupting microbial cell membranes or inhibiting essential enzymes.

Biological Activities

The biological activities of this compound can be summarized as follows:

| Activity Type | Description |

|---|---|

| Antimicrobial | Effective against various bacterial and fungal strains. |

| Anti-inflammatory | Reduces inflammation in animal models, potentially through inhibition of COX enzymes. |

| Anticancer | Exhibits cytotoxic effects on cancer cell lines by inducing apoptosis. |

| Antioxidant | Protects cells from oxidative stress by scavenging free radicals. |

Case Studies and Research Findings

Several studies have investigated the biological activity of pyrazole derivatives similar to this compound:

- Antimicrobial Activity : A study demonstrated that pyrazole derivatives showed significant inhibitory effects against Gram-positive and Gram-negative bacteria. The mechanism involved disruption of bacterial cell wall synthesis and function .

- Anti-inflammatory Effects : Research indicated that certain pyrazole compounds could inhibit the production of pro-inflammatory cytokines in vitro, suggesting their potential use in treating inflammatory diseases .

- Anticancer Properties : In vitro studies on cancer cell lines revealed that this compound induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent .

Eigenschaften

Molekularformel |

C9H13ClN2O2 |

|---|---|

Molekulargewicht |

216.66 g/mol |

IUPAC-Name |

tert-butyl 3-(chloromethyl)pyrazole-1-carboxylate |

InChI |

InChI=1S/C9H13ClN2O2/c1-9(2,3)14-8(13)12-5-4-7(6-10)11-12/h4-5H,6H2,1-3H3 |

InChI-Schlüssel |

BIAJUYFBRDNTSJ-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)OC(=O)N1C=CC(=N1)CCl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.